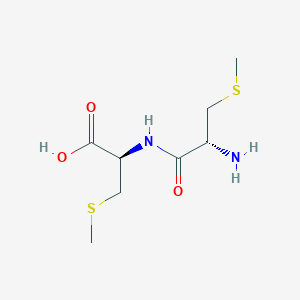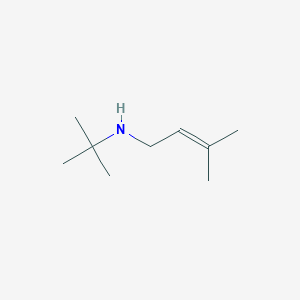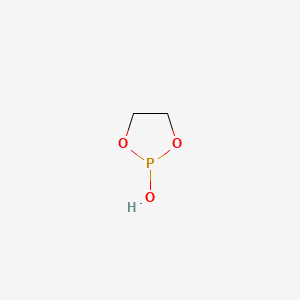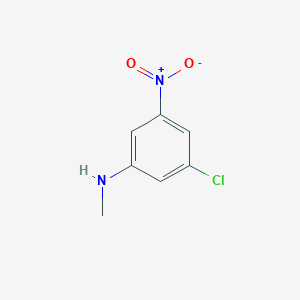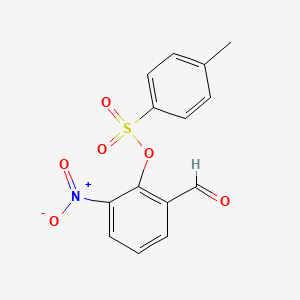
N-(2-Cyanoethyl)-N-ethylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Cyanoethyl)-N-ethylthiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both cyano and ethyl groups in this compound makes it unique and potentially useful for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions:
-
Synthesis from Ethylamine and 2-Cyanoethyl Isothiocyanate:
- Equation:
C2H5NH2+NCCH2NCS→C2H5NHC(=S)NHCH2CN
Reaction: Ethylamine reacts with 2-cyanoethyl isothiocyanate.
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
- Equation:
-
Industrial Production Methods:
- The industrial production of N-(2-Cyanoethyl)-N-ethylthiourea often involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反应分析
Types of Reactions:
-
Oxidation:
- Reagents: Hydrogen peroxide or other oxidizing agents.
- Conditions: Mild to moderate temperatures.
- Products: Oxidation of the thiourea group can lead to the formation of sulfoxides or sulfones.
-
Reduction:
- Reagents: Reducing agents such as lithium aluminum hydride.
- Conditions: Typically carried out in an inert atmosphere.
- Products: Reduction can lead to the formation of amines.
-
Substitution:
- Reagents: Halogenating agents.
- Conditions: Room temperature to moderate heating.
- Products: Substitution reactions can introduce various functional groups into the molecule.
科学研究应用
Chemistry:
- Catalysis: N-(2-Cyanoethyl)-N-ethylthiourea can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Biology:
- Enzyme Inhibition: This compound has potential applications as an enzyme inhibitor due to its ability to interact with thiol groups in enzymes.
Medicine:
- Pharmaceuticals: It can be explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry:
- Agriculture: It can be used in the formulation of pesticides or herbicides due to its ability to interact with biological molecules.
作用机制
Molecular Targets and Pathways:
- Thiol Interaction: N-(2-Cyanoethyl)-N-ethylthiourea can interact with thiol groups in proteins and enzymes, leading to inhibition or modification of their activity.
- Pathways: The compound can affect various biochemical pathways by modifying the activity of enzymes involved in those pathways.
相似化合物的比较
- N,N-Diethylthiourea:
- Comparison: Lacks the cyano group, which makes it less reactive in certain chemical reactions.
- N-(2-Cyanoethyl)-N-methylthiourea:
- Comparison: Contains a methyl group instead of an ethyl group, which can affect its reactivity and applications.
- N-(2-Cyanoethyl)-N-phenylthiourea:
- Comparison: Contains a phenyl group, which can significantly alter its chemical properties and potential applications.
Uniqueness:
- The presence of both cyano and ethyl groups in N-(2-Cyanoethyl)-N-ethylthiourea makes it unique and versatile for various applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
59670-00-7 |
|---|---|
分子式 |
C6H11N3S |
分子量 |
157.24 g/mol |
IUPAC 名称 |
1-(2-cyanoethyl)-1-ethylthiourea |
InChI |
InChI=1S/C6H11N3S/c1-2-9(6(8)10)5-3-4-7/h2-3,5H2,1H3,(H2,8,10) |
InChI 键 |
CDIQWPHMVINTJQ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCC#N)C(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


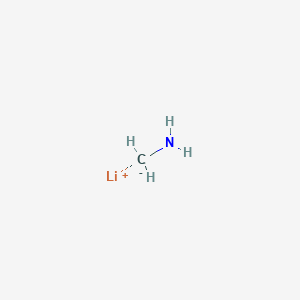
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)
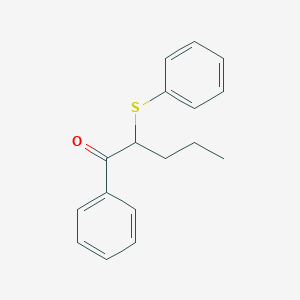
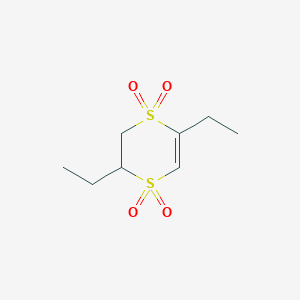
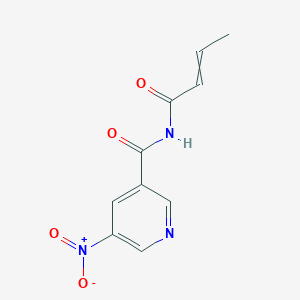

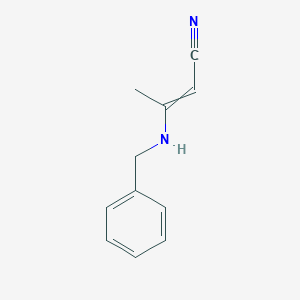
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)
